

Application Notes and Protocols for NPS-1034 In Vitro Assays

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Compound of Interest

Compound Name: NPS-1034

Cat. No.: B609640

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Introduction

NPS-1034 is a potent dual inhibitor of the receptor tyrosine kinases (RTKs) MET and AXL. Both MET and AXL are implicated in tumor growth, metastasis, and angiogenesis, making them critical targets in oncology research and drug development. **NPS-1034** has demonstrated efficacy in overcoming resistance to EGFR kinase inhibitors in non-small cell lung cancer (NSCLC) cells where resistance is driven by MET or AXL activation. Recent studies have also explored its therapeutic potential in renal cell carcinoma (RCC), where it has been shown to inhibit tumor proliferation and induce apoptosis by targeting not only MET and AXL but also TNFRSF1A.

These application notes provide detailed protocols for in vitro assays to evaluate the activity of **NPS-1034**, focusing on cell viability and kinase inhibition.

Data Presentation

Table 1: Kinase Inhibitory Activity of NPS-1034

Target Kinase	IC50 (nM)
AXL	10.3
MET	48

IC50 values represent the concentration of **NPS-1034** required to inhibit 50% of the kinase activity.

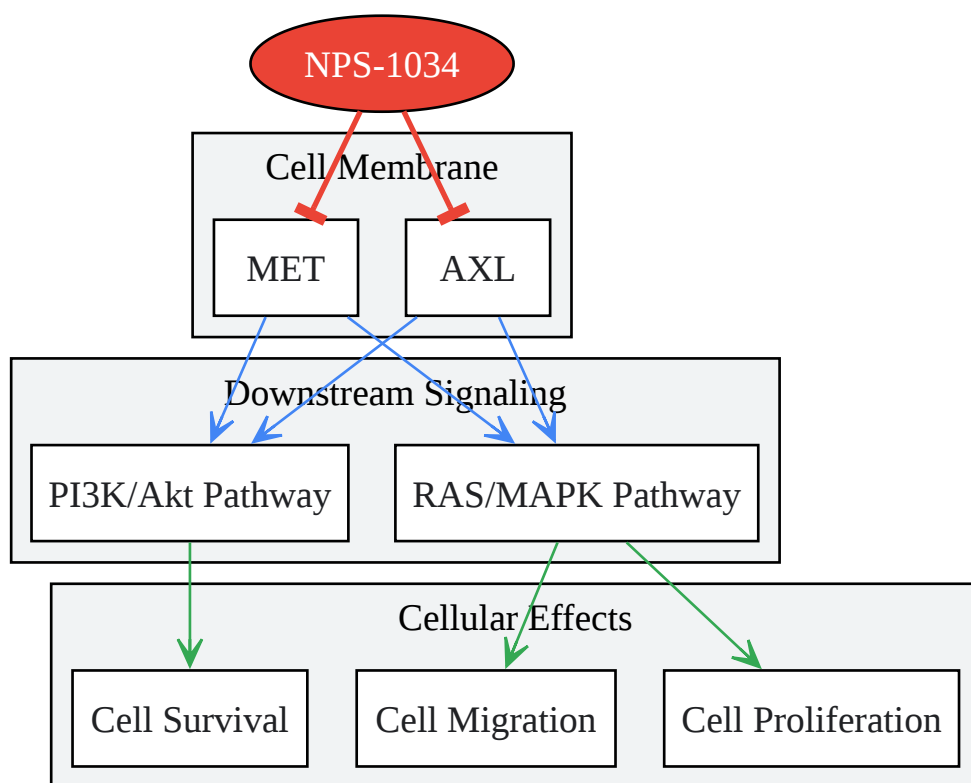
Table 2: Cell Viability (IC50) of NPS-1034 in Various Cancer Cell Lines

Cell Line	Cancer Type	IC50 (nM)	Notes
MKN45	Gastric Cancer	112.7	High MET and p-MET expression
SNU638	Gastric Cancer	190.3	High MET and p-MET expression
AGS	Gastric Cancer	>1000	Low MET expression
KATOIII	Gastric Cancer	>1000	Low MET expression
NCI-N87	Gastric Cancer	>1000	Low MET expression
MKN1	Gastric Cancer	>1000	Low MET expression
MKN28	Gastric Cancer	>1000	Low MET expression
MKN74	Gastric Cancer	>1000	Low MET expression

IC50 values were determined after 72 hours of treatment.

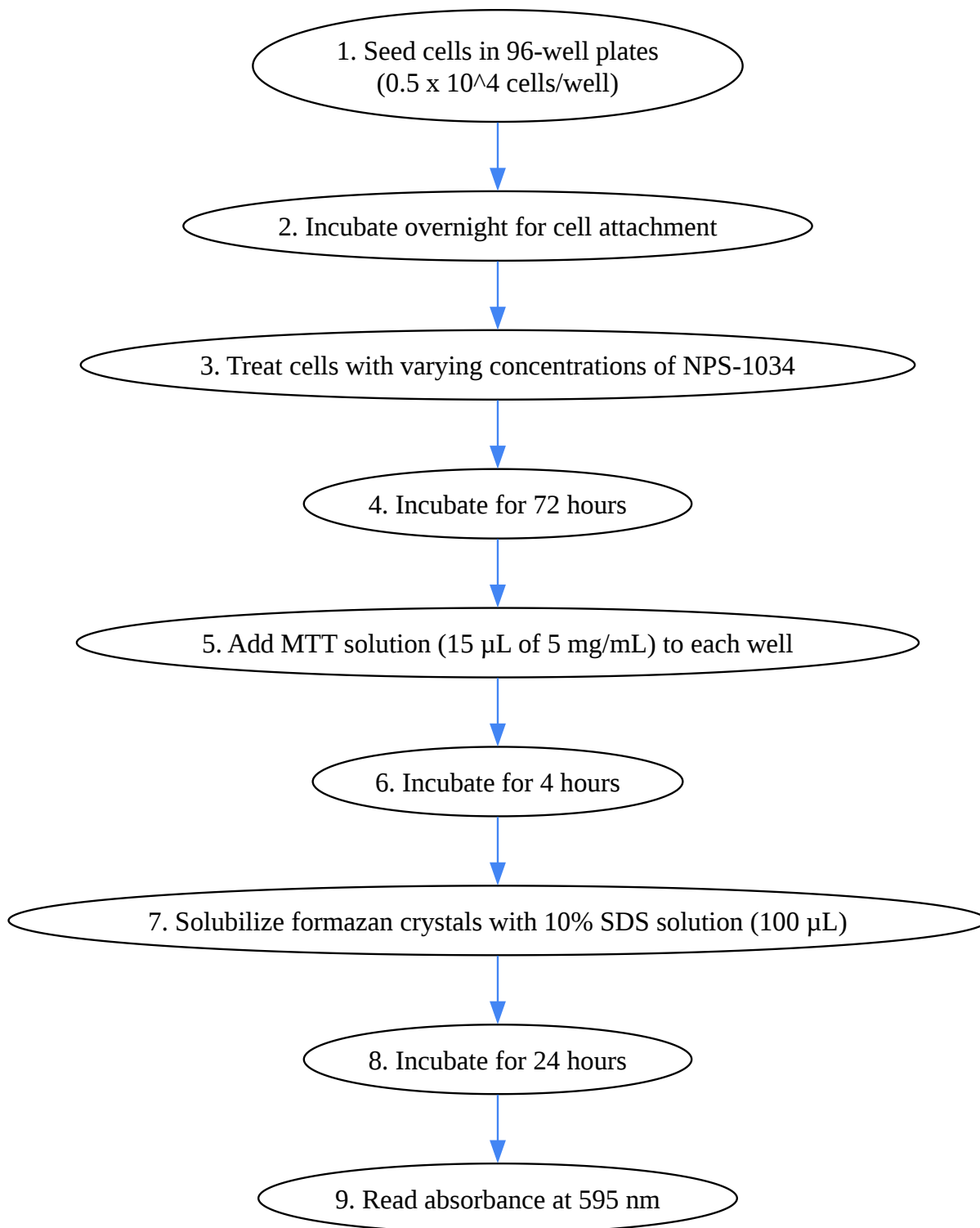
Signaling Pathways and Experimental Workflow

NPS-1034 Mechanism of Action



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Experimental Workflow: Cell Viability MTT Assay



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Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to determine the effect of **NPS-1034** on the proliferation and viability of cancer cells.

Materials:

- Cancer cell lines of interest (e.g., MKN45, SNU638)
- RPMI 1640 medium
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- **NPS-1034**
- 96-well sterile plastic plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- 10% (w/v) SDS (Sodium dodecyl sulfate) solution
- Microplate reader

Procedure:

- Cell Seeding:
 - Culture cancer cells in RPMI 1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.
 - Trypsinize and count the cells.
 - Seed 0.5×10^4 cells in 100 μ L of medium per well into 96-well plates.

- Incubate the plates overnight to allow for cell attachment.
- Compound Treatment:
 - Prepare serial dilutions of **NPS-1034** in medium containing 1% FBS.
 - Remove the old medium from the wells and add 100 μ L of the medium containing the different concentrations of **NPS-1034**. Include a vehicle control (e.g., DMSO) and a no-treatment control.
 - Incubate the plates for 72 hours.
- MTT Addition and Incubation:
 - After 72 hours, add 15 μ L of MTT solution (5 mg/mL) to each well.
 - Incubate the plates for 4 hours at 37°C.
- Formazan Solubilization:
 - Add 100 μ L of a 10% (w/v) SDS solution to each well to solubilize the formazan crystals.
 - Incubate the plates for 24 hours at 37°C.
- Data Acquisition:
 - Read the absorbance at 595 nm using a microplate reader.
 - Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value.

Kinase Inhibition Assay

The in vitro kinase inhibition profile of **NPS-1034** can be determined using commercially available receptor tyrosine kinase (RTK) assay kits. These assays typically measure the ability of the compound to inhibit the phosphorylation of a substrate by the target kinase. The specific protocol will vary depending on the manufacturer of the kit. It is recommended to follow the manufacturer's instructions for the chosen assay kit.

General Principle:

- The target kinase (e.g., MET, AXL) is incubated with a specific substrate and ATP in the presence of varying concentrations of **NPS-1034**.
- The amount of phosphorylated substrate is then quantified, often using methods like ELISA, fluorescence, or luminescence.
- The IC50 value is calculated by plotting the percentage of kinase inhibition against the concentration of **NPS-1034**.

Conclusion

The provided protocols and data serve as a comprehensive guide for the in vitro evaluation of **NPS-1034**. The MTT assay is a robust method for assessing the antiproliferative effects of **NPS-1034** on various cancer cell lines, while commercially available kinase assay kits can be used to confirm its inhibitory activity against MET, AXL, and other kinases. These assays are fundamental for characterizing the pharmacological profile of **NPS-1034** and for guiding further preclinical and clinical development.

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